![molecular formula C19H17BrN2O3S B2529091 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921833-84-3](/img/structure/B2529091.png)
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol
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Overview
Description
The compound "(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol" is a complex organic molecule that appears to be a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The structure of this compound suggests that it may have potential applications in pharmaceuticals or as an intermediate in organic synthesis due to the presence of multiple functional groups that can undergo various chemical reactions.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. In the context of the provided papers, the synthesis of related imidazole derivatives involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or the reaction of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride to yield methanol derivatives . These derivatives can then be converted into carbonyl compounds through the formation of quaternary salts. Although the exact synthesis route for the compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical properties and reactivity. The imidazole ring provides a stable yet reactive framework that can be modified with various substituents. In the case of the compound , the presence of a benzo[d][1,3]dioxol-5-ylmethyl group and a (4-bromobenzyl)thio moiety suggests a complex molecular architecture that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazole derivatives are known for their versatility in chemical reactions. The presence of the imidazole ring allows for the formation of C-N bonds, as demonstrated in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . The compound , with its additional functional groups, could potentially undergo similar reactions, including nucleophilic substitutions, given the presence of a bromine atom, which is a good leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their substituents. The compound likely has a relatively high molecular weight and may exhibit properties such as low solubility in water and high reactivity due to the presence of the bromine atom and the thioether linkage. The alcohol group may confer some polarity to the molecule, potentially affecting its solubility in polar solvents.
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c20-15-4-1-13(2-5-15)11-26-19-21-8-16(10-23)22(19)9-14-3-6-17-18(7-14)25-12-24-17/h1-8,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZUNFQJKKPSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=C(C=C4)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol |
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